6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is an alkaloid isolated from certain plant species and is often used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is usually isolated as a crystalline powder or shiny flakes .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinolines.
Reduction: It can be reduced to form tetrahydroisoquinolines.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include more complex isoquinolines, quinolizidines, and various substituted derivatives .
Scientific Research Applications
Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase A (MAO A), an enzyme involved in the breakdown of neurotransmitters. It acts as a stereoselective competitive inhibitor, with the R-enantiomer being more active than the S-enantiomer . This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the nitrogen atom.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups at positions 6 and 7.
Uniqueness
Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a methyl group at the nitrogen atom enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXLTDHDLUBZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-42-1 | |
Record name | 63283-42-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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